
2-(benzoylamino)-N-(2-furylmethyl)benzamide
Vue d'ensemble
Description
2-(benzoylamino)-N-(2-furylmethyl)benzamide, also known as N-(2-furylmethyl)-2-(phenylcarbamoyl)benzamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-(benzoylamino)-2-(benzoylamino)-N-(2-furylmethyl)benzamide(2-furylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are involved in the development of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(benzoylamino)-2-(benzoylamino)-N-(2-furylmethyl)benzamide(2-furylmethyl)benzamide have been extensively studied. This compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the replication of various viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza virus. In addition, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(benzoylamino)-2-(benzoylamino)-N-(2-furylmethyl)benzamide(2-furylmethyl)benzamide in lab experiments is its diverse biological activities, which make it a potential candidate for the treatment of various diseases. Another advantage is its relatively simple synthesis method, which makes it easily accessible for research purposes. However, one of the limitations of using this compound is its potential toxicity, which requires careful evaluation in preclinical studies.
Orientations Futures
There are many future directions for the research and development of 2-(benzoylamino)-2-(benzoylamino)-N-(2-furylmethyl)benzamide(2-furylmethyl)benzamide. One direction is to further investigate its potential as a drug candidate for the treatment of cancer, viral infections, and inflammatory disorders. Another direction is to explore its mechanism of action in greater detail, in order to identify new targets for drug development. Additionally, future research could focus on the development of new synthetic methods for this compound, in order to improve its yield and purity.
Applications De Recherche Scientifique
2-(benzoylamino)-2-(benzoylamino)-N-(2-furylmethyl)benzamide(2-furylmethyl)benzamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. It has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
Propriétés
IUPAC Name |
2-benzamido-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-18(14-7-2-1-3-8-14)21-17-11-5-4-10-16(17)19(23)20-13-15-9-6-12-24-15/h1-12H,13H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPALZAEOYCVCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-furyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4837119.png)

![5-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4837143.png)
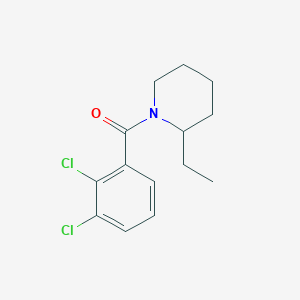
![2-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]thio}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B4837157.png)
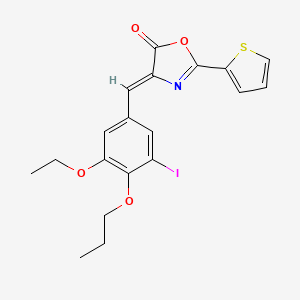
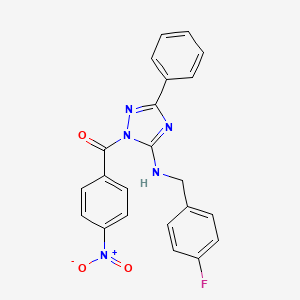


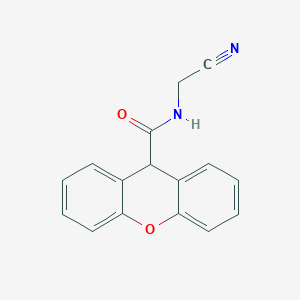

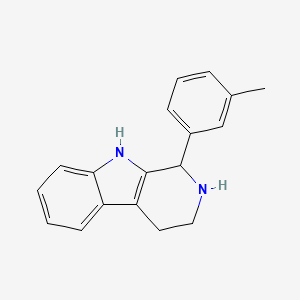
![4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4837211.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4837224.png)